Scientific Field: This research is in the field of Pharmacology.
Methods of Application: The study discusses the methods developed for synthetic analogues of lignans .
Results or Outcomes: The study reveals that lignans possess significant pharmacological activities, including antitumor, anti-inflammatory, immunosuppressive, cardiovascular, antioxidant, and antiviral actions .
Scientific Field: This research is in the field of Organic Chemistry.
Summary of the Application: The study presents the synthesis of 3-Hydroxy-3-methyl-5-phenylpentanoic Acid .
Methods of Application: The compound Ethyl 3-hydroxy-3-methyl-5-phenylpentanoate (1.00 g, 4 mmol) and potassium hydroxide (0.6 g, 11 mmol) in water (20 ml) and methanol (4 ml) were refluxed for 3 hours, cooled and washed with ether (20 ml). The aqueous phase was acidified with concentrated hydrochloric acid to below pH 1 and extracted with ether (3x20 ml). The combined ether extracts were dried (Na2SO4), filtered and evaporated under reduced pressure to yield 3-hydroxy-3-methyl-5-phenylpentanoic acid .
Results or Outcomes: The yield of 3-hydroxy-3-methyl-5-phenylpentanoic acid was 0.57 g, which is a 65% yield .
Scientific Field: This research is in the field of Biochemistry.
Summary of the Application: The study discusses the bioconversion of different n-phenylalkanoic acids into their 3-hydroxyderivatives .
Methods of Application: A genetically engineered strain of P. putida U (P. putida U ΔfadBA-phaZ) was used for the bioconversion .
Results or Outcomes: The strain efficiently bioconverted (more than 80%) different n-phenylalkanoic acids into their 3-hydroxyderivatives and excreted these compounds .
3-Phenylpentanoic acid is an organic compound with the molecular formula . It consists of a pentanoic acid backbone with a phenyl group attached to the third carbon. This compound is characterized by its carboxylic acid functional group, which imparts significant chemical reactivity and biological activity. The structure can be represented as follows:
3-Phenylpentanoic acid is known for its role in various
These reactions highlight the compound's versatility in synthetic organic chemistry.
3-Phenylpentanoic acid exhibits notable biological activities, which may include:
The specific mechanisms of action and the extent of these biological activities are areas of ongoing research.
Several methods exist for synthesizing 3-phenylpentanoic acid:
These methods reflect the compound's synthetic accessibility and adaptability for various applications.
3-Phenylpentanoic acid finds applications across several fields:
Research into the interactions of 3-phenylpentanoic acid with biological targets suggests that it may affect enzyme activity and receptor function. For example, similar compounds have been shown to interact with aromatic-amino-acid aminotransferase, potentially influencing metabolic pathways. These interactions could lead to downstream effects on cellular functions, making it a compound of interest for pharmacokinetic studies.
Several compounds are structurally similar to 3-phenylpentanoic acid, including:
The uniqueness of 3-phenylpentanoic acid lies in its specific structural arrangement, which combines both a phenyl group and a pentanoic acid chain. This configuration allows for a diverse range of
3-Phenylpentanoic acid (molecular formula C₁₁H₁₄O₂, molecular weight 178.23 g/mol) is a chiral carboxylic acid featuring a phenyl ring attached to the third carbon of a pentanoic acid chain [1] [2]. The compound exists as two enantiomers due to the stereogenic center at the C3 position, with the (R) and (S) configurations exhibiting identical physical properties except for their optical activity [1]. This comprehensive analysis examines the diverse synthetic approaches for producing 3-phenylpentanoic acid, ranging from classical organic synthesis methods to modern biocatalytic techniques.
Classical organic synthesis provides several well-established routes for the preparation of 3-phenylpentanoic acid, each offering distinct advantages in terms of reaction conditions, substrate availability, and product yields [3] [4]. These traditional methodologies continue to serve as fundamental approaches in both laboratory-scale synthesis and industrial applications.
Friedel-Crafts alkylation represents a significant synthetic pathway for constructing the carbon-carbon bond between the aromatic ring and the aliphatic side chain in 3-phenylpentanoic acid synthesis [5] [6]. This electrophilic aromatic substitution reaction involves the interaction of an alkyl halide with a strong Lewis acid, typically aluminum trichloride, to generate a carbocation electrophile that subsequently attacks the benzene ring [7].
The mechanism begins with the formation of a carbocation through the interaction of the alkyl halide with the Lewis acid catalyst [7]. The benzene ring then attacks this carbocation, leading to the formation of a sigma complex, which is a resonance-stabilized intermediate [6]. The final step involves the elimination of a proton from the sigma complex by the negatively charged Lewis acid complex, regenerating the catalyst and producing the desired alkylated product [7].
Table 1: Friedel-Crafts Alkylation Conditions for 3-Phenylpentanoic Acid Synthesis
| Substrate | Lewis Acid | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pentanoyl chloride | AlCl₃ | 0-25 | 2-4 hours | 65-75 | [5] |
| 3-Chloropentanoic acid derivative | AlCl₃ | 25-50 | 3-6 hours | 58-68 | [8] |
| Ethyl 3-bromopentanoate | FeCl₃ | 0-20 | 4-8 hours | 55-65 | [9] |
However, Friedel-Crafts alkylation suffers from several limitations including carbocation rearrangements, over-alkylation, and the requirement for stoichiometric amounts of Lewis acid [8] [7]. When dealing with primary alkyl halides, the mechanism requires careful consideration due to the instability of primary carbocations, necessitating carbocation rearrangement to more stable secondary or tertiary carbocations [7].
The malonic ester synthesis provides a versatile and reliable method for converting alkyl halides to carboxylic acids, making it particularly suitable for 3-phenylpentanoic acid preparation [3] [4]. This synthetic procedure utilizes diethyl malonate as the key reagent, which undergoes a series of four consecutive reactions that can be carried out in a single reaction vessel [3].
The malonic ester synthesis mechanism consists of four distinct steps: acid-base reaction for enolate formation, nucleophilic substitution with the alkyl halide, ester hydrolysis through saponification, and final decarboxylation to yield the target carboxylic acid [3]. The α-hydrogens adjacent to two carbonyl groups in malonic ester are sufficiently acidic to be deprotonated by sodium ethoxide, forming the sodio malonic ester enolate [3].
Table 2: Malonic Ester Synthesis Parameters for 3-Phenylpentanoic Acid
| Step | Reagent | Conditions | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| Enolate Formation | NaOEt/EtOH | Basic | 0-25 | 1-2 hours | 95-98 |
| Alkylation | 3-Phenylpropyl halide | Reflux | 78-82 | 4-6 hours | 75-85 |
| Hydrolysis | NaOH/H₂O | Aqueous basic | 90-100 | 2-4 hours | 85-95 |
| Decarboxylation | Heat | Acidic | 150-180 | 1-3 hours | 80-90 |
The malonic ester approach offers significant advantages over alternative methods, including high regioselectivity, predictable reaction outcomes, and the ability to introduce two different alkyl groups through sequential alkylation reactions [3] [4]. The overall transformation provides good yields and allows for the synthesis of both α-substituted and α,α-disubstituted carboxylic acids [3].
Grignard reactions offer powerful carbon-carbon bond forming capabilities for the synthesis of 3-phenylpentanoic acid through the nucleophilic addition of organomagnesium reagents to carbonyl compounds [10]. These reactions are particularly valuable for constructing complex molecular architectures from simpler starting materials [10].
The Grignard synthesis typically involves the preparation of a phenylmagnesium halide from the corresponding aryl halide and magnesium metal in anhydrous ether [10]. This organometallic reagent then undergoes nucleophilic addition to an appropriate carbonyl compound, such as a ketone or aldehyde, followed by acidic workup to yield the desired alcohol intermediate [10]. Subsequent oxidation or functional group manipulation converts this intermediate to 3-phenylpentanoic acid [10].
Table 3: Grignard Reaction Conditions for 3-Phenylpentanoic Acid Precursors
| Grignard Reagent | Carbonyl Substrate | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| PhMgBr | 3-Oxopentanoic ester | Et₂O | 0-25 | 70-80 |
| PhMgCl | Pentanoyl derivative | THF | -10 to 0 | 65-75 |
| 3-Phenylpropyl-MgBr | Acetaldehyde | Et₂O/THF | -78 to 0 | 72-82 |
The primary limitation of Grignard reactions is their sensitivity to protic solvents and moisture, requiring strictly anhydrous conditions throughout the reaction process [10]. Additionally, the strong basic nature of Grignard reagents makes them incompatible with acidic functional groups, necessitating careful substrate selection and protection strategies [10].
Catalytic asymmetric synthesis has emerged as a sophisticated approach for producing enantiomerically pure 3-phenylpentanoic acid, addressing the growing demand for single enantiomer compounds in pharmaceutical and fine chemical applications [11] [12] [13]. These methodologies employ chiral catalysts to control the stereochemical outcome of bond-forming reactions, enabling access to specific enantiomers with high selectivity [12].
Chiral transition metal catalysts play a pivotal role in asymmetric synthesis, with ruthenium-based systems showing particular promise for the preparation of optically pure carboxylic acids [14] [13]. The use of chiral ferrocenyl phosphine ligands, such as Mandyphos-4, in ruthenium-catalyzed asymmetric hydrogenation has demonstrated exceptional enantioselectivity, achieving enantiomeric excesses up to 99% for related phenylcarboxylic acid derivatives [14].
Table 4: Asymmetric Catalytic Methods for 3-Phenylpentanoic Acid Synthesis
| Catalyst System | Substrate | Conditions | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Ru-Mandyphos-4 | 3-Phenylpentenoic acid | H₂, 50 bar, 50°C | 95-99 | [14] |
| Chiral Brønsted Acid | α,β-Unsaturated ester | RT, 24h | 85-92 | [15] |
| Rh-BINAP | Prochiral enamine | H₂, 10 bar, 25°C | 88-94 | [16] |
Chiral Brønsted acid catalysts, particularly chiral phosphoric acids, have demonstrated remarkable efficiency in enantioselective transformations [12] [15]. These bifunctional catalysts operate through hydrogen bonding networks involving both nucleophiles and electrophiles, promoting asymmetric bond formation with high stereoselectivity [12]. The modular nature of these catalysts allows for fine-tuning of both steric environment and acidity to optimize reaction outcomes [15].
Organocatalytic approaches utilizing chiral amines and phosphines have also shown significant potential for asymmetric synthesis of 3-phenylpentanoic acid derivatives [16] [13]. These metal-free catalysts offer advantages including operational simplicity, low toxicity, and easy recovery and reuse, making them attractive alternatives to traditional transition metal systems [16].
Biocatalytic kinetic resolution using lipases represents an environmentally benign and highly selective approach for obtaining enantiomerically pure 3-phenylpentanoic acid [17] [18] [19]. Lipases (triacylglycerol ester hydrolases) are versatile enzymes capable of catalyzing both hydrolysis and transesterification reactions with remarkable enantioselectivity [18].
The enzymatic hydrolysis of racemic ethyl 3-phenylpentanoate has been extensively studied as a route to optically pure 3-phenylpentanoic acid [17] [18]. However, research has revealed that the enzymatic activity is significantly reduced when the methyl substituent at the stereogenic C3 position is replaced with the larger ethyl group, resulting in substantially lower conversion rates [18].
Table 5: Lipase-Catalyzed Kinetic Resolution of 3-Phenylpentanoic Acid Derivatives
| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (%) | Enantioselectivity (E) | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B | Ethyl 3-phenylpentanoate | 45-50 | 94-96 | 25 | [17] |
| Pig Liver Esterase | Ethyl 3-phenylpentanoate | 35-42 | 85-90 | 15-20 | [18] |
| Pseudomonas cepacia Lipase | 3-Phenylpentanoic ester | 38-45 | 88-92 | 18-22 | [19] |
The direction of enantioselectivity in lipase-catalyzed hydrolysis consistently favors the (R)-enantiomer of 3-phenylpentanoic acid across different enzyme systems [17] [18]. Candida antarctica lipase B (immobilized) provided the most promising results, achieving an enantioselectivity value of 25, though this represents a significant decrease compared to the corresponding 3-phenylbutanoic acid derivatives [18].
Temperature optimization studies have demonstrated that conducting the kinetic resolution at reduced temperatures (4°C) can improve enantioselectivity, albeit at the expense of reaction rate and conversion [17]. The biocatalytic approach offers several advantages including mild reaction conditions, high selectivity, and the ability to operate in aqueous media without the need for toxic organic solvents [18] [19].
Industrial-scale production of 3-phenylpentanoic acid faces numerous technical and economic challenges that significantly impact process viability and commercial feasibility [20] [21] [22]. The transition from laboratory-scale synthesis to industrial manufacturing requires careful consideration of reaction scalability, cost-effectiveness, environmental impact, and regulatory compliance [22].
Raw material availability and price volatility represent primary challenges in industrial production [21]. The synthesis of 3-phenylpentanoic acid relies on specific precursor chemicals whose prices can fluctuate significantly, creating uncertainty for manufacturers and affecting overall production costs [21]. This volatility necessitates the development of flexible synthetic routes that can accommodate alternative starting materials when economic conditions dictate [21].
Table 6: Industrial Production Challenges and Mitigation Strategies
| Challenge Category | Specific Issues | Impact Level | Mitigation Approaches |
|---|---|---|---|
| Raw Material Costs | Price volatility, availability | High | Alternative synthetic routes, long-term contracts |
| Environmental Compliance | Waste management, emissions | Medium-High | Green chemistry approaches, recycling |
| Scale-up Chemistry | Heat transfer, mixing efficiency | Medium | Process intensification, continuous flow |
| Quality Control | Enantiomeric purity, impurities | High | Advanced analytical methods, in-line monitoring |
Environmental considerations pose additional complexities for industrial-scale synthesis [21] [22]. Traditional synthetic methods often generate significant amounts of chemical waste and may require toxic solvents or reagents that necessitate specialized handling and disposal procedures [21]. The implementation of green chemistry principles, including the use of renewable feedstocks and environmentally benign catalysts, has become increasingly important for sustainable manufacturing [22].
Process optimization for large-scale production requires sophisticated engineering solutions to address heat and mass transfer limitations that are not encountered at laboratory scale [20] . The development of continuous flow processes and process intensification technologies offers potential solutions for improving efficiency and reducing production costs [22]. However, these advanced manufacturing approaches require substantial capital investment and technical expertise .
Quality control and regulatory compliance present ongoing challenges for industrial producers [21]. The pharmaceutical and fine chemical industries demand high enantiomeric purity, often exceeding 99% enantiomeric excess, which requires advanced analytical methods and stringent process control [20]. The implementation of real-time monitoring systems and automated quality assurance protocols has become essential for meeting these stringent requirements [21].
The thermodynamic properties of 3-phenylpentanoic acid, including melting point and boiling point, represent fundamental physicochemical parameters that govern its handling, storage, and application conditions. Based on comprehensive literature analysis, specific experimental data for the melting and boiling points of 3-phenylpentanoic acid are not readily available in current databases [1] [2] [3].
However, comparative analysis with structurally related compounds provides valuable insights. The closely related compound 3-phenylpropionic acid (hydrocinnamic acid) exhibits a melting point of 47-50°C and a boiling point of 280°C [4] [5]. The structural analog 5-phenylpentanoic acid demonstrates a melting point range of 57-60°C and a boiling point of 177-178°C at reduced pressure (13 mmHg) [6]. These data points suggest that 3-phenylpentanoic acid would likely exhibit intermediate thermodynamic properties due to its additional ethyl substitution compared to 3-phenylpropionic acid.
The thermodynamic behavior of phenyl-substituted carboxylic acids is significantly influenced by intermolecular hydrogen bonding between carboxyl groups, forming dimeric structures in the solid state. This hydrogen bonding network contributes to elevated melting points compared to corresponding aliphatic acids without aromatic substitution. The presence of the phenyl group at the third carbon position introduces additional van der Waals interactions and π-π stacking possibilities, further stabilizing the crystalline structure.
| Property | Related Compound Value | Predicted Range for 3-Phenylpentanoic Acid |
|---|---|---|
| Melting Point (°C) | 47-50 (3-phenylpropionic acid) | 45-55 |
| Boiling Point (°C) | 280 (3-phenylpropionic acid) | 270-290 |
| Density (g/cm³) | 1.071 (3-phenylpropionic acid) | 1.05-1.08 |
The solubility profile of 3-phenylpentanoic acid exhibits complex behavior dependent upon the nature of the solvent system employed. The compound possesses both hydrophilic (carboxyl group) and lipophilic (phenyl group and alkyl chain) structural features, resulting in amphiphilic characteristics that influence its dissolution behavior across different solvent polarities [7] [8].
In polar protic solvents such as water, methanol, and ethanol, 3-phenylpentanoic acid demonstrates moderate solubility primarily attributed to hydrogen bonding capabilities of the carboxyl functional group [9] [8]. The hydroxyl protons in protic solvents can form intermolecular hydrogen bonds with both the carbonyl oxygen and hydroxyl oxygen of the carboxylic acid moiety. However, the extended alkyl chain and aromatic ring system reduce overall aqueous solubility compared to shorter-chain carboxylic acids.
Polar aprotic solvents including acetonitrile, dimethylformamide, and acetone provide enhanced solubility for 3-phenylpentanoic acid [10] [9]. These solvents stabilize the aromatic π-system through dipole-induced dipole interactions while avoiding competitive hydrogen bonding that might interfere with carboxyl group solvation. The absence of protic centers in these solvents allows for optimal orientation of solvent molecules around both the polar carboxyl group and the aromatic ring system.
Non-polar solvents such as hexane, chloroform, and toluene exhibit good compatibility with 3-phenylpentanoic acid due to favorable interactions with the phenyl group and aliphatic chain [7]. The aromatic ring system provides significant contribution to solubility in non-polar media through π-π interactions with aromatic solvents and van der Waals forces with aliphatic solvents.
| Solvent Type | Examples | Expected Solubility | Mechanism |
|---|---|---|---|
| Polar Protic Solvents | Water, Methanol, Ethanol | Moderate (due to carboxyl group) | Hydrogen bonding with COOH |
| Polar Aprotic Solvents | Acetone, Acetonitrile, DMF | Good (stabilizes aromatic system) | Dipole interactions |
| Non-polar Solvents | Hexane, Chloroform, Toluene | Good (compatible with phenyl group) | Hydrophobic interactions |
| Mixed Solvent Systems | Acetonitrile-Water mixtures | Variable (depends on composition) | Combined effects |
The acid dissociation constant represents a critical parameter for understanding the ionization behavior and chemical reactivity of 3-phenylpentanoic acid under various pH conditions. Although direct experimental determination of the pKa value for 3-phenylpentanoic acid has not been reported in the available literature, systematic analysis of structurally related carboxylic acids provides a foundation for estimation [11] [12].
Carboxylic acids typically exhibit pKa values in the range of 3.5 to 5.5, with structural modifications significantly influencing the exact value [13] [12]. The pKa of 3-phenylpropionic acid (hydrocinnamic acid) has been determined to be approximately 4.66, providing a direct structural analog for comparison [11]. Phenylacetic acid, with the phenyl group directly attached to the carboxyl-bearing carbon, demonstrates a pKa of 4.31, while benzoic acid exhibits a pKa of 4.20 due to the direct conjugation between the aromatic ring and carboxyl group.
The positioning of the phenyl group at the third carbon in 3-phenylpentanoic acid places it sufficiently distant from the carboxyl group to minimize direct electronic effects while still providing some influence through inductive mechanisms. This structural arrangement suggests that the pKa value would be similar to that of 3-phenylpropionic acid, potentially ranging from 4.3 to 4.7 [12].
Computational methods for pKa prediction, particularly those employing density functional theory calculations with appropriate solvation models, have demonstrated high accuracy for carboxylic acid systems [12]. The natural population analysis atomic charge calculation using the SMD solvation model at the M06L/6-311G(d,p) level of theory provides correlation coefficients exceeding 0.95 for carboxylic acid pKa predictions.
| Compound | pKa Value | Structural Features |
|---|---|---|
| Acetic Acid | 4.76 | Simple aliphatic acid |
| Propionic Acid | 4.87 | Methyl-substituted aliphatic acid |
| 3-Phenylpropionic Acid (Hydrocinnamic Acid) | 4.66 | Phenyl group at β-position |
| Benzoic Acid | 4.20 | Aromatic carboxylic acid |
| Phenylacetic Acid | 4.31 | Phenyl group at α-position |
| 3-Phenylpentanoic Acid (Estimated) | 4.3-4.7 (Estimated) | Phenyl group at γ-position |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 3-phenylpentanoic acid through detailed analysis of both proton (¹H) and carbon-13 (¹³C) environments. The distortionless enhancement by polarization transfer (DEPT) technique further enhances spectral interpretation by differentiating carbon multiplicities [14] [15].
The ¹³C nuclear magnetic resonance spectrum of 3-phenylpentanoic acid exhibits characteristic resonances reflecting the diverse carbon environments within the molecular structure. The carboxyl carbon appears in the typical range of 175-180 parts per million, demonstrating the expected downfield shift associated with the electron-withdrawing nature of the carbonyl functionality [14]. The aromatic carbons of the phenyl ring system generate resonances between 125-145 parts per million, with the quaternary carbon (C-1') appearing most downfield due to its substitution pattern.
The aliphatic carbon signals provide detailed information about the pentanoic acid backbone. The methylene carbon adjacent to the carboxyl group (C-2) resonates around 40-45 parts per million, while the tertiary carbon bearing the phenyl substituent (C-3) appears in the 45-50 parts per million region [14]. The remaining methylene (C-4) and methyl (C-5) carbons exhibit characteristic upfield shifts at 25-30 and 10-15 parts per million, respectively.
¹H nuclear magnetic resonance analysis reveals distinct multipicity patterns characteristic of the structural framework. The carboxyl proton appears as a broad singlet between 10.5-12.0 parts per million, often exhibiting rapid exchange with deuterium oxide [16]. The aromatic protons generate complex multiplets in the 7.1-7.4 parts per million region, typical of monosubstituted benzene systems.
The aliphatic proton environments demonstrate clear coupling patterns reflecting vicinal relationships. The methylene protons adjacent to the carboxyl group appear as a multiplet around 2.5-2.8 parts per million, while the tertiary proton bearing the phenyl substituent resonates at 2.8-3.2 parts per million [14]. The remaining methylene and methyl protons exhibit characteristic upfield chemical shifts with appropriate coupling patterns.
| Carbon Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) |
|---|---|---|
| C-1 (COOH) | 175-180 | 10.5-12.0 (br s) |
| C-2 (CH₂) | 40-45 | 2.5-2.8 (m) |
| C-3 (CH) | 45-50 | 2.8-3.2 (m) |
| C-4 (CH₂) | 25-30 | 1.5-1.8 (m) |
| C-5 (CH₃) | 10-15 | 0.8-1.2 (t) |
| C-1' (Aromatic) | 140-145 | - |
| C-2',6' (Aromatic) | 127-130 | 7.1-7.3 (m) |
| C-3',5' (Aromatic) | 128-131 | 7.2-7.4 (m) |
| C-4' (Aromatic) | 125-128 | 7.1-7.3 (m) |
Infrared spectroscopic analysis of 3-phenylpentanoic acid provides definitive identification of functional group characteristics through vibrational mode assignments. The carboxylic acid functionality generates several diagnostic absorption bands that serve as structural fingerprints [17] [18] [19].
The hydroxyl stretch of the carboxyl group produces a characteristically broad and intense absorption spanning 2500-3300 wavenumbers. This broadening results from extensive hydrogen bonding between carboxylic acid molecules, forming dimeric structures in the condensed phase [18] [19]. The breadth and intensity of this absorption provide immediate identification of the carboxylic acid functional group.
The carbonyl stretch represents the most diagnostic absorption for carboxylic acids, appearing as a strong, sharp band between 1700-1720 wavenumbers [17] [18]. This frequency range reflects the characteristic double bond character of the carbonyl group, with slight variations depending upon hydrogen bonding and electronic effects from neighboring substituents.
Aromatic carbon-hydrogen stretching vibrations generate medium-intensity absorptions in the 3000-3100 wavenumber region, clearly distinguishable from aliphatic carbon-hydrogen stretches that appear at lower frequencies (2850-3000 wavenumbers) [17]. The aromatic carbon-carbon stretching vibrations produce multiple bands between 1450-1600 wavenumbers, characteristic of the benzene ring system.
The carbon-oxygen stretch of the carboxyl group appears as a strong absorption between 1200-1300 wavenumbers, while the hydroxyl bending vibration generates a medium-intensity band in the 1300-1440 wavenumber region [18]. Aromatic carbon-hydrogen out-of-plane bending modes produce strong absorptions between 690-900 wavenumbers, providing additional confirmation of the monosubstituted benzene ring.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H Stretch (COOH) | 2500-3300 (broad) | Strong, Broad | Hydrogen-bonded dimer |
| C=O Stretch (COOH) | 1700-1720 | Strong | Characteristic carbonyl |
| Aromatic C-H Stretch | 3000-3100 | Medium | Aromatic overtone |
| Aliphatic C-H Stretch | 2850-3000 | Strong | Alkyl C-H bonds |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Benzene ring vibrations |
| C-O Stretch | 1200-1300 | Strong | Carboxyl C-O |
| O-H Bend (COOH) | 1300-1440 | Medium | In-plane bending |
| Aromatic C-H Bend | 690-900 | Strong | Out-of-plane bending |
Mass spectrometric analysis of 3-phenylpentanoic acid reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The fragmentation behavior follows predictable patterns based on the stability of resulting ionic species and the presence of favorable cleavage sites [20] [21] [22].
The molecular ion peak appears at mass-to-charge ratio 178, corresponding to the molecular weight of 3-phenylpentanoic acid. However, this peak typically exhibits low to medium intensity due to the tendency of the odd-electron molecular ion to undergo rapid fragmentation [21] [22]. The stability of the molecular ion is influenced by the presence of the aromatic ring system, which can provide some stabilization through electron delocalization.
Loss of water from the carboxyl group generates a fragment ion at mass-to-charge ratio 160, representing a common fragmentation pathway for carboxylic acids [20]. This dehydration process occurs through a favorable six-membered transition state involving the hydroxyl hydrogen and a neighboring hydrogen atom.
The loss of the carboxyl radical produces a significant fragment ion at mass-to-charge ratio 133, corresponding to the [M-COOH]⁺ species [21]. This fragmentation pathway represents alpha-cleavage adjacent to the carbonyl group, generating a relatively stable carbocation that can be further stabilized by the aromatic ring system.
The tropylium ion (benzyl cation) at mass-to-charge ratio 91 typically represents the base peak in the mass spectrum due to its exceptional stability [21] [22]. This seven-membered aromatic cation forms through benzylic cleavage and subsequent rearrangement, representing one of the most stable organic cations in mass spectrometry.
Additional significant fragments include the benzoyl cation at mass-to-charge ratio 105, the phenyl cation at mass-to-charge ratio 77, and smaller ionic species such as the carboxyl fragment at mass-to-charge ratio 45 [20] [21]. These fragmentation patterns collectively provide a characteristic fingerprint for structural identification and purity assessment.
| Fragment Ion (m/z) | Relative Intensity | Fragmentation Pathway |
|---|---|---|
| 178 [M]⁺ | Low-Medium | Molecular ion (weak due to odd electron) |
| 160 [M-H₂O]⁺ | Low | Loss of water from carboxyl |
| 133 [M-COOH]⁺ | Medium | Loss of carboxyl radical |
| 117 [M-C₂H₅O₂]⁺ | Medium | Loss of ethyl acetate fragment |
| 105 [C₆H₅CO]⁺ | High | Benzoyl cation formation |
| 91 [C₇H₇]⁺ | Very High | Tropylium ion (benzyl cation) |
| 77 [C₆H₅]⁺ | High | Phenyl cation |
| 45 [COOH]⁺ | Medium | Carboxyl fragment |
| 29 [CHO]⁺ | Medium | Formyl cation |